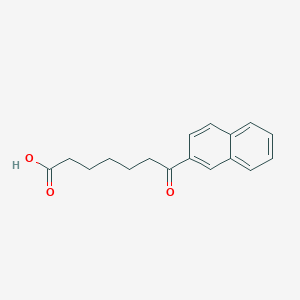
7-(2-Naphthyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 7-(2-Naphthyl)-7-oxoheptanoic acid often involves condensation reactions, as seen in the study by Bergmann and Agranat (1971), where naphthalene-1,2-dicarboxylic anhydride was condensed with 2-naphthylacetic acid to yield structurally isomeric compounds. Such methodologies could potentially be adapted for the synthesis of 7-(2-Naphthyl)-7-oxoheptanoic acid by altering the starting materials or reaction conditions to favor the formation of the desired seven-carbon chain length with the appropriate functional groups (Bergmann & Agranat, 1971).
Molecular Structure Analysis
The molecular structure of compounds similar to 7-(2-Naphthyl)-7-oxoheptanoic acid has been elucidated using techniques like X-ray diffraction, demonstrating the arrangement of the naphthyl group and the carboxylic acid moiety. For instance, the crystalline structure of 4-(2-Naphthyl)butanoic acid revealed a centrosymmetric space group with specific hydrogen bonding patterns, suggesting that similar structural analyses could provide insights into the molecular configuration of 7-(2-Naphthyl)-7-oxoheptanoic acid and its potential for forming supramolecular assemblies (Dobson & Gerkin, 1996).
Chemical Reactions and Properties
Chemical reactions involving compounds with naphthyl groups and carboxylic acid functionalities often exhibit unique reactivity due to the presence of aromatic systems and reactive acid groups. For example, photocyclization reactions and Friedel–Crafts cyclization have been employed to synthesize complex naphthalene derivatives, indicating that 7-(2-Naphthyl)-7-oxoheptanoic acid could participate in similar reactions to yield a variety of structurally diverse compounds (Sharshira et al., 1996; Abe et al., 2001).
Physical Properties Analysis
The physical properties of 7-(2-Naphthyl)-7-oxoheptanoic acid, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. The crystalline and molecular structure analysis provides insights into the compound's stability, solubility in various solvents, and potential for forming crystalline solids, crucial for its application in chemical synthesis and material science (Dobson & Gerkin, 1996).
Chemical Properties Analysis
The chemical properties of 7-(2-Naphthyl)-7-oxoheptanoic acid, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and participation in condensation reactions, can be explored based on known reactions of structurally related compounds. Studies on the reactivity of naphthyl-containing compounds under various conditions can provide valuable information on optimizing reaction conditions for synthesizing and modifying 7-(2-Naphthyl)-7-oxoheptanoic acid (Bergmann & Agranat, 1971; Sharshira et al., 1996).
Applications De Recherche Scientifique
Environmental Pollution and Treatment Naphthenic acids, closely related to 7-(2-Naphthyl)-7-oxoheptanoic acid, have been extensively studied for their presence in oil sands process water (OSPW) and their environmental impact. Headley et al. (2013) reviewed analytical methods for characterizing naphthenic acids in environmental samples, highlighting the need for selective and accurate detection methods to differentiate between industrially derived compounds and those from natural sources. This research is crucial for understanding the environmental fate and treatment of such compounds in OSPW and affected ecosystems (Headley et al., 2013).
Catalytic and Chemical Processes Research into the catalytic performance of petrochemical processes has identified the role of naphthenic acid derivatives in enhancing catalysis. Mohammadparast et al. (2015) reviewed the effect of ZSM-5 catalysts' crystal size on their performance, which is relevant to the processing of compounds like 7-(2-Naphthyl)-7-oxoheptanoic acid in petrochemical applications. This work demonstrates the importance of catalyst optimization in the efficient processing of complex organic compounds (Mohammadparast et al., 2015).
Biodegradation and Environmental Remediation The biodegradation of polyaromatic hydrocarbons, which includes compounds structurally related to 7-(2-Naphthyl)-7-oxoheptanoic acid, has been a subject of intense study due to their toxicity and persistence in the environment. Peng et al. (2008) provided an overview of microbial degradation pathways for polycyclic aromatic hydrocarbons (PAHs), emphasizing the role of microbial processes in mitigating environmental pollution. This research is pivotal for developing strategies to address contamination from naphthenic and similar compounds (Peng et al., 2008).
Corrosion Inhibition Phthalocyanine and naphthalocyanine derivatives, which share structural similarities with 7-(2-Naphthyl)-7-oxoheptanoic acid, have been investigated for their corrosion inhibitory properties. Verma et al. (2021) reviewed the effectiveness of these compounds as corrosion inhibitors, detailing their potential in protecting metals against corrosion in various environments. This application is significant for industries seeking to mitigate corrosion through chemical means, highlighting the versatility of naphthalene derivatives in industrial applications (Verma et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-naphthalen-2-yl-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-16(8-2-1-3-9-17(19)20)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12H,1-3,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQVXIFFYYIDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448530 |
Source


|
| Record name | 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Naphthyl)-7-oxoheptanoic acid | |
CAS RN |
13672-52-1 |
Source


|
| Record name | 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

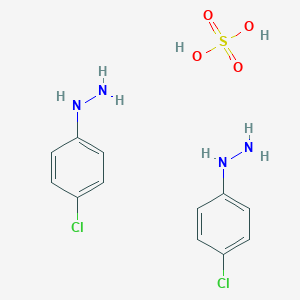
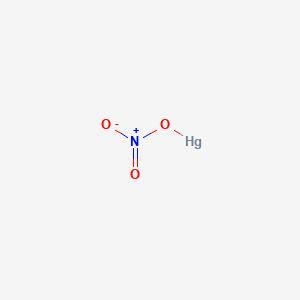


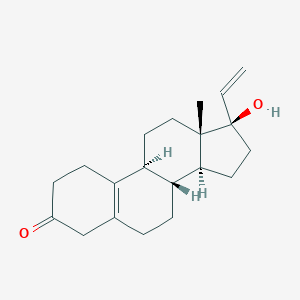
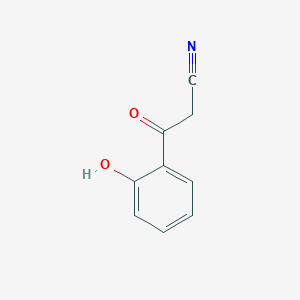

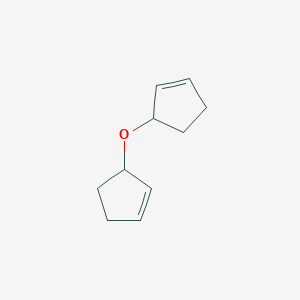
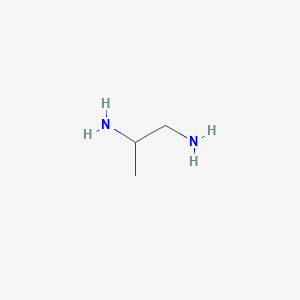

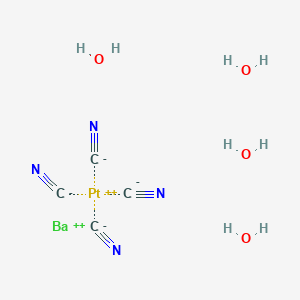
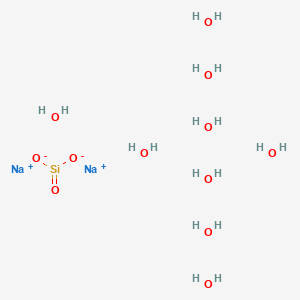
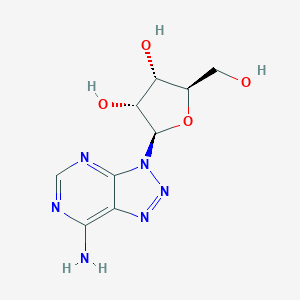
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)